molecular formula C12H18N4O B13954202 4-[[tert-butyl(methyl)amino]diazenyl]benzamide CAS No. 59708-25-7

4-[[tert-butyl(methyl)amino]diazenyl]benzamide

Cat. No.: B13954202
CAS No.: 59708-25-7
M. Wt: 234.30 g/mol
InChI Key: RSUSQJVKCMVSIG-UHFFFAOYSA-N
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Description

4-[[tert-butyl(methyl)amino]diazenyl]benzamide is an organic compound with the molecular formula C12H18N4O It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzamide moiety, with a tert-butyl(methyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[tert-butyl(methyl)amino]diazenyl]benzamide typically involves the diazotization of primary aromatic amines. The process begins with the nitrosation of the amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The resulting diazonium salt is then coupled with a suitable nucleophile to form the desired azo compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[[tert-butyl(methyl)amino]diazenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or hydrazines .

Scientific Research Applications

4-[[tert-butyl(methyl)amino]diazenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[tert-butyl(methyl)amino]diazenyl]benzamide involves its interaction with molecular targets through its diazenyl group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use as a dye or a pharmacological agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[tert-butyl(methyl)amino]diazenyl]benzamide
  • 4-[[tert-butyl(methyl)amino]diazenyl]benzoic acid
  • 4-[[tert-butyl(methyl)amino]diazenyl]benzene

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl(methyl)amino group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

59708-25-7

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

4-[[tert-butyl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C12H18N4O/c1-12(2,3)16(4)15-14-10-7-5-9(6-8-10)11(13)17/h5-8H,1-4H3,(H2,13,17)

InChI Key

RSUSQJVKCMVSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)N=NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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